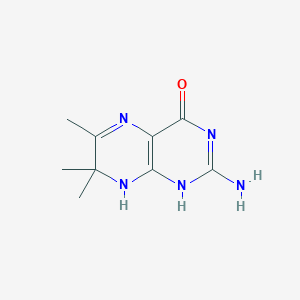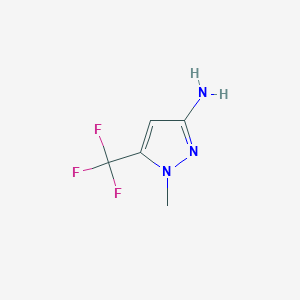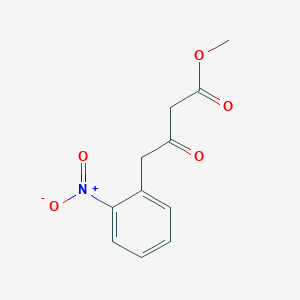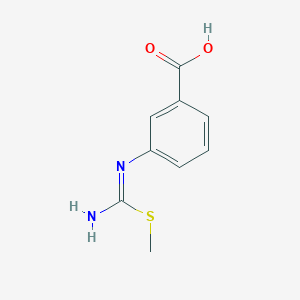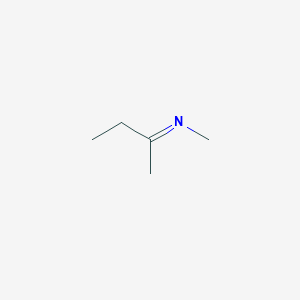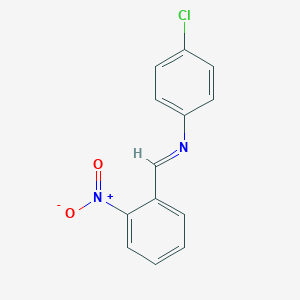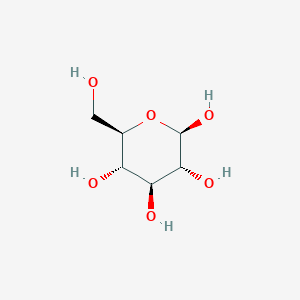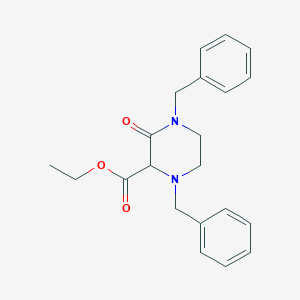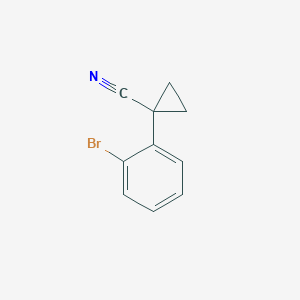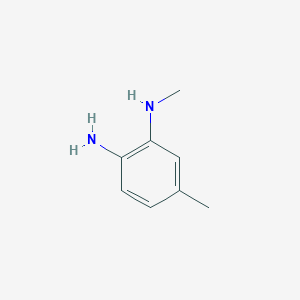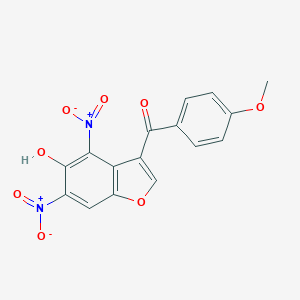
Methanone, (5-hydroxy-4,6-dinitro-3-benzofuranyl)(4-methoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanone, (5-hydroxy-4,6-dinitro-3-benzofuranyl)(4-methoxyphenyl)-, commonly known as DNOC, is a synthetic chemical compound that has been used as a herbicide and insecticide. It is a nitrophenol derivative and has been used as an agricultural pesticide for over a century. Despite its widespread use, there is limited research on the chemical and its effects.
Mecanismo De Acción
The mechanism of action of DNOC is not fully understood. It is believed to inhibit oxidative phosphorylation, leading to a decrease in ATP production and ultimately cell death. DNOC has also been shown to inhibit the activity of enzymes involved in the metabolism of xenobiotics.
Biochemical and Physiological Effects:
DNOC has been shown to have a range of biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cells. DNOC has also been shown to affect the expression of genes involved in cell cycle regulation and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DNOC has several advantages for use in lab experiments. It is a relatively inexpensive compound and is readily available. However, DNOC has several limitations. It is highly toxic and must be handled with care. Its mechanism of action is not fully understood, making it difficult to interpret results from experiments.
Direcciones Futuras
There are several future directions for research on DNOC. One area of research could focus on its potential use as a cancer therapy. Further studies are needed to fully understand its mechanism of action and its effects on various biological systems. Additionally, studies could be conducted to determine its potential toxicity to non-target organisms and the environment.
In conclusion, DNOC is a synthetic chemical compound that has been used as a herbicide and insecticide for over a century. Despite its widespread use, there is limited research on the chemical and its effects. DNOC has been studied for its effects on various biological systems and has shown potential as a cancer therapy. However, further research is needed to fully understand its mechanism of action and potential toxicity.
Métodos De Síntesis
DNOC is synthesized through the condensation reaction of 5-hydroxy-4,6-dinitro-3-benzofuranyl chloride with 4-methoxyphenol. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
DNOC has been used in scientific research to study its effects on various biological systems. It has been shown to have cytotoxic effects on cancer cells, making it a potential candidate for cancer therapy. DNOC has also been studied for its effects on the nervous system, specifically on the release of neurotransmitters.
Propiedades
Número CAS |
88673-89-6 |
|---|---|
Fórmula molecular |
C16H10N2O8 |
Peso molecular |
358.26 g/mol |
Nombre IUPAC |
(5-hydroxy-4,6-dinitro-1-benzofuran-3-yl)-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C16H10N2O8/c1-25-9-4-2-8(3-5-9)15(19)10-7-26-12-6-11(17(21)22)16(20)14(13(10)12)18(23)24/h2-7,20H,1H3 |
Clave InChI |
OATOPPLVCRCPHZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)C2=COC3=C2C(=C(C(=C3)[N+](=O)[O-])O)[N+](=O)[O-] |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)C2=COC3=C2C(=C(C(=C3)[N+](=O)[O-])O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



